REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7](I)=[CH:6][C:5]([F:9])=[CH:4][N:3]=1.[C:10]([OH:15])(=[O:14])[C:11]([CH3:13])=O.N12CCN(CC1)CC2>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CN(C)C=O>[F:9][C:5]1[CH:6]=[C:7]2[CH:13]=[C:11]([C:10]([OH:15])=[O:14])[NH:1][C:2]2=[N:3][CH:4]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1I)F
|
Name
|
|
Quantity
|
0.55 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)C)(=O)O
|
Name
|
|
Quantity
|
0.71 g
|
Type
|
reactant
|
Smiles
|
N12CCN(CC1)CC2
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.05 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
sealed tube
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirrer
|
Type
|
CUSTOM
|
Details
|
bubbled with argon
|
Type
|
WAIT
|
Details
|
After some minutes
|
Type
|
CUSTOM
|
Details
|
bubbled with argon for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
it is quickly sealed
|
Type
|
CONCENTRATION
|
Details
|
The cooled solution is concentrated at reduced pressure
|
Type
|
WASH
|
Details
|
The organic phase is washed with water
|
Type
|
EXTRACTION
|
Details
|
then extracted with 2×50 mL of aqueous solution of 2N sodium hydroxide
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
by adding hydrochloric acid (pH 3)
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with ethyl acetate (4×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases are dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated at reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C(=NC1)NC(=C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.88 mmol | |
AMOUNT: MASS | 0.158 g | |
YIELD: CALCULATEDPERCENTYIELD | 41.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |